4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-thienyl)-
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Overview
Description
4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-thienyl)- is a heterocyclic compound that contains a triazole ring. Triazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-thienyl)- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine derivatives and appropriate thiophene-containing precursors.
Use of sulfonylating agents: Introducing the methylsulfonyl group through sulfonylation reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the triazole ring or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the triazole or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole or thiophene derivatives.
Scientific Research Applications
4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-thienyl)- has various scientific research applications, including:
Pharmaceuticals: Potential use as an antimicrobial, antifungal, or anticancer agent.
Agriculture: Use as a fungicide or herbicide.
Materials Science: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-thienyl)- involves its interaction with specific molecular targets and pathways. For example:
Enzyme inhibition: Inhibition of enzymes involved in microbial or cancer cell growth.
Receptor binding: Binding to specific receptors to exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Thiophene derivatives: Compounds with thiophene rings and various functional groups.
Uniqueness
4H-1,2,4-Triazole, 4-methyl-3-(methylsulfonyl)-5-(2-thienyl)- is unique due to its specific combination of triazole and thiophene rings with methylsulfonyl and methyl groups, which may confer distinct biological and chemical properties.
Properties
CAS No. |
116850-58-9 |
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Molecular Formula |
C8H9N3O2S2 |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
4-methyl-3-methylsulfonyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C8H9N3O2S2/c1-11-7(6-4-3-5-14-6)9-10-8(11)15(2,12)13/h3-5H,1-2H3 |
InChI Key |
UVRYKOHAXXGPIY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)C)C2=CC=CS2 |
Origin of Product |
United States |
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